Lipophilicity Advantage Over the Free Acid Analog Improves Predicted Membrane Permeability
The ethyl ester exhibits a logP of 3.27, which is 0.48 units higher than that of the free acid (3-phenyl-1H-indazol-1-yl)acetic acid (logP = 2.79) [1]. Its TPSA (44.12 Ų) is 11.0 Ų lower than that of the acid (55.12 Ų) [1], consistent with widely accepted guidelines that compounds with logP > 3 and TPSA < 75 Ų have superior passive transcellular diffusion and blood–brain barrier penetration potential.
| Evidence Dimension | Computed logP and TPSA as predictors of passive membrane permeability |
|---|---|
| Target Compound Data | logP = 3.27; TPSA = 44.12 Ų [1] |
| Comparator Or Baseline | (3-Phenyl-1H-indazol-1-yl)acetic acid: logP = 2.79; TPSA = 55.12 Ų |
| Quantified Difference | ΔlogP = +0.48 (more lipophilic); ΔTPSA = –11.0 Ų (less polar) |
| Conditions | In silico prediction (ALogP / topological PSA); identical software/computation method used for both compounds |
Why This Matters
The higher logP and lower TPSA of the ethyl ester predict greater passive membrane flux, making it the preferred choice for intracellular target engagement or CNS-oriented screening cascades where the free acid would be substantially less permeable.
- [1] yybyy.com – Chemical Database: ethyl 2-(3-phenylindazol-1-yl)acetate (CAS 61308-29-0) – Physicochemical Properties. View Source
